3-Bromo-2,5-dimethoxybenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

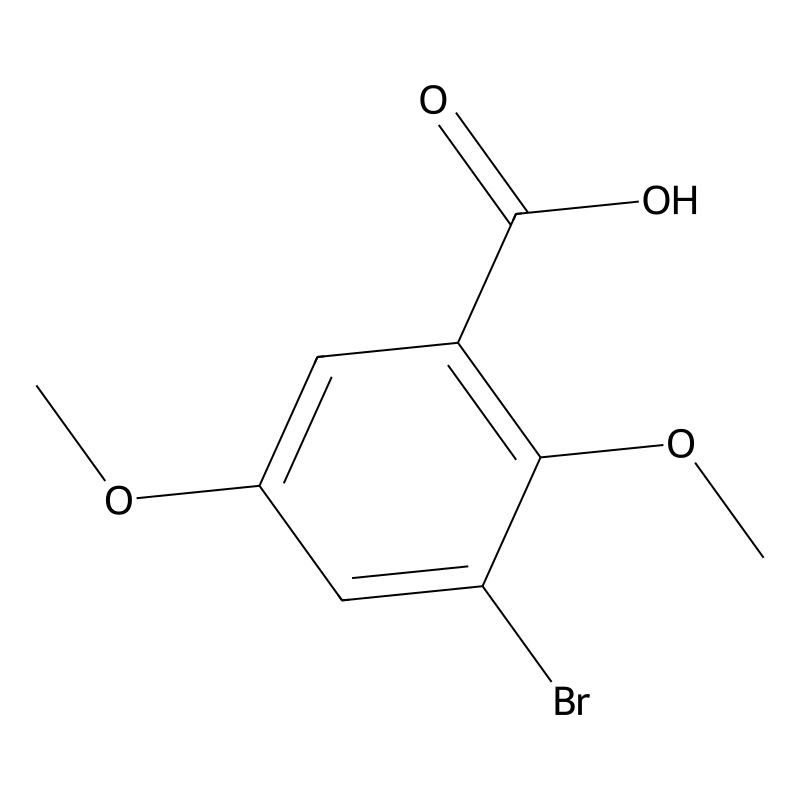

3-Bromo-2,5-dimethoxybenzoic acid is an aromatic compound characterized by the presence of a bromine atom and two methoxy groups attached to a benzoic acid framework. Its molecular formula is with a molecular weight of 261.07 g/mol. This compound is notable for its structural features, which include a bromine substituent at the 3-position and methoxy groups at the 2- and 5-positions of the benzene ring. The compound is typically represented by the following structural formula:

textO ||Br-C6H3(OCH3)2

It is classified under various chemical databases, including PubChem (CID 13599006) and ChemicalBook (CAS 100940-12-3) .

Currently, there is no scientific research available on the mechanism of action of 3-bromo-2,5-dimethoxybenzoic acid.

As with most organic compounds, it is advisable to handle 3-bromo-2,5-dimethoxybenzoic acid with proper laboratory precautions. Limited information is available, but potential hazards include:

Organic Chemistry and Synthesis

- Synthesis: Research has been conducted on the synthesis of 3-Br-2,5-diMeOBz. One study describes its preparation through the bromination of 2,5-dimethoxybenzoic acid using various brominating agents, such as pyridinium tribromide and N-bromosuccinimide [1].

- Characterization: The same study also details the characterization of the synthesized 3-Br-2,5-diMeOBz using spectroscopic techniques like nuclear magnetic resonance (NMR) and infrared spectroscopy (IR) to confirm its structure [1].

[1]

S. Gültekin, G. Akay, & S. Öztürk. (2004). Synthesis and antimicrobial activity of some bromo and nitro derivatives of 2,5-dimethoxybenzoic acid. Arzneimittelforschung, 54(1), 43-47.

Biological Activity

- Antimicrobial activity: One study investigated the potential antimicrobial properties of 3-Br-2,5-diMeOBz against various bacterial and fungal strains. The results showed moderate activity against some bacterial strains but no significant antifungal activity [1]. However, further research is needed to confirm these findings and explore the mechanism of action.

- Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

The biological activity of 3-bromo-2,5-dimethoxybenzoic acid has been explored in various studies. It exhibits potential anti-inflammatory and analgesic properties, making it a candidate for further pharmacological research. Additionally, its derivatives have shown promise in modulating neurotransmitter systems, which could be relevant in treating neurological disorders .

The synthesis of 3-bromo-2,5-dimethoxybenzoic acid can be achieved through several methods:

- Bromination of 2,5-Dimethoxybenzoic Acid: This involves treating 2,5-dimethoxybenzoic acid with bromine in an appropriate solvent under controlled conditions to selectively introduce the bromine atom at the 3-position.

- Starting from 2-Bromo-3-methoxybenzoic Acid: A more complex route involves starting from precursors like 2-bromo-3-methoxybenzoic acid and subjecting them to methylation and subsequent reactions to yield the desired product .

Studies on the interactions of 3-bromo-2,5-dimethoxybenzoic acid with biological systems indicate its potential role as a modulator in enzymatic pathways and receptor activities. It has been noted for its ability to interact with specific proteins involved in inflammatory responses, suggesting its utility in therapeutic contexts .

Several compounds share structural similarities with 3-bromo-2,5-dimethoxybenzoic acid. Here are some notable examples:

| Compound Name | CAS Number | Structural Features |

|---|---|---|

| 5-Bromo-2,3-dimethoxybenzoic acid | 72517-23-8 | Bromine at position 5; dimethoxy groups |

| 4-Bromo-2-methoxy-6-methylbenzoic acid | 877149-08-1 | Bromine at position 4; methyl group |

| Methyl 5-bromo-2-methoxy-4-methylbenzoate | 39503-58-7 | Methyl ester; bromine at position 5 |

Uniqueness of 3-Bromo-2,5-Dimethoxybenzoic Acid

What sets 3-bromo-2,5-dimethoxybenzoic acid apart from these similar compounds is its specific arrangement of functional groups that may confer distinct biological activities and reactivity profiles. The combination of bromine and two methoxy groups at specific positions allows for unique interactions within biological systems compared to its analogs .

This compound represents a significant area of interest for further research due to its unique properties and potential applications in medicinal chemistry.

3-Bromo-2,5-dimethoxybenzoic acid (CAS Number: 100940-12-3) represents an important class of halogenated aromatic compounds that emerged through the systematic exploration of substituted benzoic acids. While the exact date of its first synthesis is not extensively documented in the literature, it belongs to a broader category of brominated methoxylated benzoic acids that gained significant attention during the mid-to-late 20th century as chemists explored diverse substitution patterns on aromatic rings.

The development of this compound parallels the evolution of synthetic methodologies for selectively introducing halogens into aromatic systems, particularly in the presence of other functional groups. The strategic positioning of the bromine atom at the 3-position, alongside methoxy groups at the 2- and 5-positions, creates a molecular architecture with distinct chemical properties that have made it a subject of interest in various research domains.

Significance in Organic Chemistry and Interdisciplinary Research

3-Bromo-2,5-dimethoxybenzoic acid holds considerable importance in organic chemistry as a versatile synthetic intermediate. Its unique substitution pattern creates a molecular scaffold with multiple reactive sites that enable diverse transformations. The bromine atom serves as an excellent leaving group for various coupling reactions, facilitating carbon-carbon bond formation critical for constructing more complex molecules.

In interdisciplinary research, this compound bridges traditional organic synthesis with medicinal chemistry and materials science. As noted in chemical databases and research literature, it serves as a key intermediate in the production of pharmaceuticals and agrochemicals, where its distinctive structural features can be incorporated into bioactive compounds. The presence of the carboxylic acid group provides an additional point for derivatization, enabling the synthesis of esters, amides, and other functional derivatives with potential biological activities.

The compound also serves as an exemplar for studying the effects of substituents on aromatic systems, demonstrating how specific substitution patterns influence reactivity, physical properties, and potential applications. This makes it valuable not only as a synthetic building block but also as a model compound for understanding fundamental principles of organic chemistry.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant